

Application Notes and Protocols: Using ABL-001-Amide-PEG3-acid in Binding Assays

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Compound of Interest

Compound Name: **ABL-001-Amide-PEG3-acid**

Cat. No.: **B12423955**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: ABL-001, also known as Asciminib, is a potent allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 fusion protein.[1][2] The molecule "**ABL-001-Amide-PEG3-acid**" is a derivative of Asciminib, functionalized with a PEG3 linker terminating in a carboxylic acid. This structure is designed as a key component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, ABL-001 acts as the "warhead" to bind the target protein (BCR-ABL1), while the linker allows for its conjugation to a ligand for an E3 ubiquitin ligase (e.g., VHL, CRBN, or cIAP1).[3][4][5]

These application notes provide a comprehensive guide to utilizing a PROTAC derived from **ABL-001-Amide-PEG3-acid** in a suite of binding assays designed to characterize its interaction with its target protein and an E3 ligase, and to evaluate the formation of the critical ternary complex.

PROTAC Mechanism of Action

A PROTAC synthesized from **ABL-001-Amide-PEG3-acid** functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[6] The bifunctional nature of the PROTAC allows it to simultaneously bind to the BCR-ABL1 protein and an E3 ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to poly-ubiquitinate the BCR-ABL1 protein, marking it for degradation by the proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of the target protein, a key advantage over traditional occupancy-based inhibitors.[6]

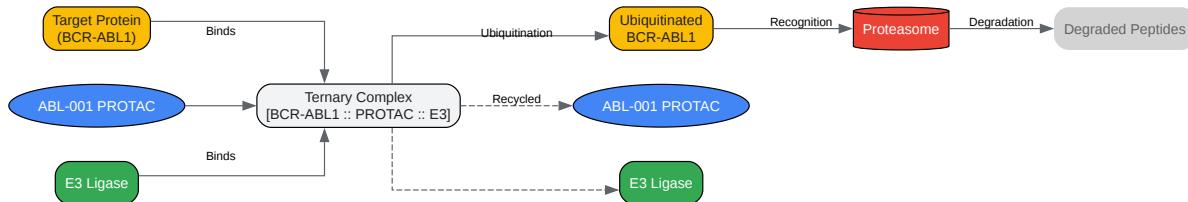
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Fig 1. Mechanism of action for an ABL-001 based PROTAC.

Quantitative Data Summary

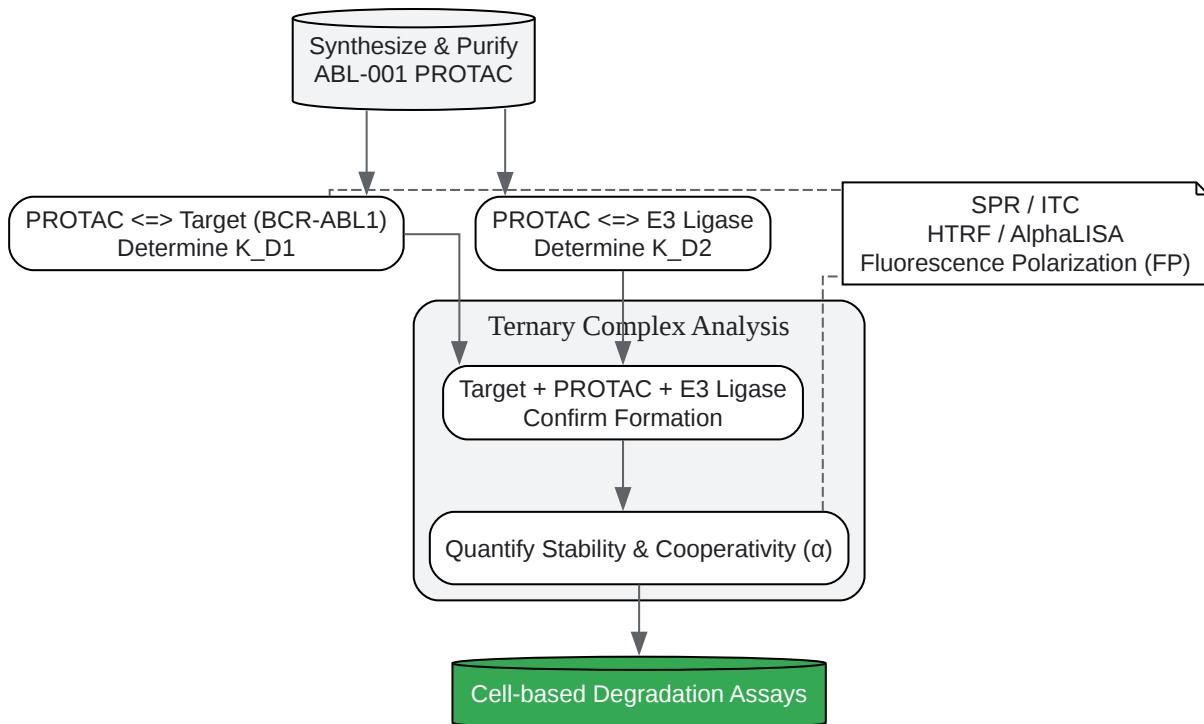
The binding affinity of the parent inhibitor, ABL-001 (Asciminib), to its target ABL1 is well-characterized and potent. The final PROTAC's affinity may be influenced by the attached linker and E3 ligase ligand. Therefore, experimental determination of the binary affinities for the complete PROTAC is a critical first step.

Compound	Target	Binding Affinity (Kd)	Assay Method
ABL-001 (Asciminib)	ABL1 Myristoyl Pocket	0.5 - 0.8 nM	Biophysical Studies
ABL-001 PROTAC	BCR-ABL1	To be determined	SPR, ITC, FP
ABL-001 PROTAC	E3 Ligase (e.g., VHL, CRBN)	To be determined	SPR, ITC, FP

Data sourced from references[1][8][9].

Experimental Protocols and Workflow

Characterizing a PROTAC involves a multi-step process to assess binary binding affinities and ternary complex formation. The general workflow is outlined below.



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Fig 2. General workflow for PROTAC binding characterization.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures real-time binding kinetics (association/dissociation rates) and affinity.[10][11] It is highly effective for characterizing both binary and ternary complex interactions.[12][13]

Objective: To determine the binding kinetics (k_a , k_d) and affinity (K_D) of the ABL-001 PROTAC to its target and E3 ligase (binary interactions), and to measure the kinetics of ternary complex formation.

Materials:

- SPR instrument (e.g., Biacore, Cytiva).
- Sensor chips (e.g., CM5, NTA).
- Purified, biotinylated, or His-tagged E3 ligase.
- Purified target protein (BCR-ABL1).
- ABL-001 PROTAC.
- SPR running buffer (e.g., HBS-EP+).

Protocol:**Part 1: Binary Interaction Analysis**

- Immobilization: Immobilize the E3 ligase (e.g., via biotin-streptavidin capture or His-tag-NTA capture) onto the sensor chip surface.
- Analyte Injection (PROTAC \leftrightarrow E3 Ligase): Inject a series of concentrations of the ABL-001 PROTAC over the immobilized E3 ligase surface and a reference flow cell.
- Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant ($K_{D\text{binary}}$).
[\[14\]](#)
- Repeat for Target Protein: Repeat steps 1-3 by immobilizing the target protein (BCR-ABL1) and using the PROTAC as the analyte.

Part 2: Ternary Complex Analysis

- Immobilization: Immobilize the E3 ligase on the sensor chip as in Part 1.
- Analyte Injection (Ternary): Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (BCR-ABL1) mixed with varying concentrations of the ABL-001 PROTAC.
[\[12\]](#)

- Flow Over Surface: Inject these mixtures over the immobilized E3 ligase surface.
- Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[13]
- Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: $\alpha = \text{KDbinary} / \text{KDternary}$. A value of $\alpha > 1$ indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH , ΔS , and stoichiometry 'n').[11]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters of binary and ternary complex formation.

Materials:

- Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).
- Purified target protein (BCR-ABL1) and E3 ligase.
- ABL-001 PROTAC.
- Dialysis buffer (all components must be in an identical, matched buffer).[15]

Protocol:

Part 1: Binary Binding Affinities

- PROTAC to E3 Ligase (KD1):
 - Fill the ITC cell with E3 ligase solution (e.g., 10-20 μM).
 - Fill the injection syringe with the ABL-001 PROTAC solution at a concentration 10-20 times higher than the E3 ligase.[14]

- Perform the titration by injecting the PROTAC into the E3 ligase solution.
- Analyze the data using a one-site binding model to determine KD1, ΔH , and n .
- PROTAC to Target Protein (KD2): Repeat the process, with the target protein in the cell and the PROTAC in the syringe to determine KD2.[14]

Part 2: Ternary Complex Affinity

- Pre-form Binary Complex: Prepare a solution of the E3 ligase (e.g., 10-20 μM) pre-saturated with an excess of the target protein in the ITC cell.
- Titration: Titrate the ABL-001 PROTAC into the pre-formed binary complex.
- Data Analysis: Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
- Cooperativity Calculation: Calculate the cooperativity factor (α) as $\alpha = KD1 / KD,ternary$.

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] It is well-suited for competitive binding assays.[17][18]

Objective: To determine the binding affinity (IC50/Ki) of the ABL-001 PROTAC in a competitive format.

Materials:

- Plate reader capable of FP measurements.
- Fluorescently labeled tracer that binds to either the target protein or the E3 ligase.
- Purified target protein (BCR-ABL1) and E3 ligase.
- ABL-001 PROTAC.

- Assay buffer and microplates.

Protocol:

- Assay Development: Develop an assay where a fluorescent tracer binds to either BCR-ABL1 or the E3 ligase, resulting in a high FP signal.
- Competition Assay:
 - To each well of a microplate, add the target protein (or E3 ligase) and the fluorescent tracer at fixed concentrations.
 - Add the ABL-001 PROTAC across a range of concentrations (e.g., 10-point serial dilution).
 - Incubate to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization in each well.
- Data Analysis: Plot the FP signal against the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer. The IC₅₀ can then be converted to a Ki value.

HTRF and AlphaLISA for Ternary Complex Detection

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are highly sensitive, proximity-based assay technologies ideal for directly detecting and quantifying ternary complex formation.[19][20][21]

Objective: To confirm and quantify the formation of the [BCR-ABL1 :: PROTAC :: E3 Ligase] ternary complex.

Materials:

- HTRF or AlphaLISA-compatible plate reader.
- Tagged Proteins: e.g., GST-tagged BCR-ABL1 and His-tagged or Biotinylated E3 ligase.

- Detection Reagents:
 - HTRF: Anti-tag antibody labeled with a donor (e.g., Europium cryptate) and an anti-tag antibody labeled with an acceptor (e.g., d2 or XL665).[22]
 - AlphaLISA: Streptavidin-coated Donor beads and anti-tag Acceptor beads.[22][23]
- ABL-001 PROTAC.
- Assay buffer and microplates.

Protocol (HTRF Example):

- Reagent Preparation: Prepare solutions of GST-BCR-ABL1, His-E3 Ligase, Anti-GST-Europium, and Anti-His-d2.
- Assay Plate Setup:
 - Add the GST-BCR-ABL1 and His-E3 Ligase proteins to the wells of a microplate.
 - Add the ABL-001 PROTAC in a serial dilution. A "hook effect" is often observed with PROTACs, so a wide concentration range is crucial.
 - Add the HTRF detection antibodies.
- Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 1-4 hours).
- Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the formation of binary complexes (the "hook effect").[23]

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